Agtad[cfwkyc]V

GPCR Pharmacology Radioligand Binding Receptor Affinity

AGTAD[CFWKYC]V, also designated as Urotensin II mouse, is a cyclic dodecapeptide with the molecular formula C62H84N14O17S2 and a molecular weight of 1360.558 g/mol. It serves as the endogenous ligand for the G-protein-coupled urotensin II receptor (UT; previously GPR14 or SENR).

Molecular Formula C₇₆H₁₀₀N₁₈O₁₉S₂
Molecular Weight 1633.86
Cat. No. B1574774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgtad[cfwkyc]V
Molecular FormulaC₇₆H₁₀₀N₁₈O₁₉S₂
Molecular Weight1633.86
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)N
InChIInChI=1S/C62H84N14O17S2/c1-31(2)50(62(92)93)76-60(90)47-30-95-94-29-46(73-58(88)45(26-49(80)81)69-53(83)33(4)67-61(91)51(34(5)77)75-48(79)28-66-52(82)32(3)64)59(89)71-42(23-35-13-7-6-8-14-35)55(85)72-44(25-37-27-65-40-16-10-9-15-39(37)40)57(87)68-41(17-11-12-22-63)54(84)70-43(56(86)74-47)24-36-18-20-38(78)21-19-36/h6-10,13-16,18-21,27,31-34,41-47,50-51,65,77-78H,11-12,17,22-26,28-30,63-64H2,1-5H3,(H,66,82)(H,67,91)(H,68,87)(H,69,83)(H,70,84)(H,71,89)(H,72,85)(H,73,88)(H,74,86)(H,75,79)(H,76,90)(H,80,81)(H,92,93)/t32-,33-,34+,41-,42-,43-,44-,45-,46-,47-,50-,51-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AGTAD[CFWKYC]V (Urotensin II Mouse) Research-Grade Peptide Overview and Procurement Considerations


AGTAD[CFWKYC]V, also designated as Urotensin II mouse, is a cyclic dodecapeptide with the molecular formula C62H84N14O17S2 and a molecular weight of 1360.558 g/mol [1]. It serves as the endogenous ligand for the G-protein-coupled urotensin II receptor (UT; previously GPR14 or SENR) [2][3]. The peptide contains a conserved cysteine-linked macrocycle (CFWKYC) that is essential for receptor binding and agonist activity across vertebrate species [4]. This product is supplied as a research-grade lyophilized powder intended for in vitro and in vivo experimental applications.

Why AGTAD[CFWKYC]V (Urotensin II Mouse) Cannot Be Simply Substituted with Other Urotensin II Peptides


Despite conservation of the core cyclic CFWKYC motif, urotensin II peptides from different species exhibit divergent N-terminal sequences that modulate receptor binding affinity, signaling bias, and in vivo efficacy [1]. For example, human urotensin II (11 amino acids) displays a distinct pharmacological profile in rodent models compared to mouse urotensin II (14 amino acids), including differential vasoconstrictor potency and species-specific receptor activation [2][3]. Substituting AGTAD[CFWKYC]V with a generic 'urotensin II' peptide without verifying the exact sequence and species origin introduces uncontrolled variability into experimental outcomes, compromising reproducibility in receptor pharmacology, cardiovascular studies, and neuropeptide signaling assays.

Quantitative Differentiation of AGTAD[CFWKYC]V Against Key Urotensin II Comparators


Superior Binding Affinity (Ki) at Rat Urotensin II Receptor Compared to GTAD[CFWKYC]V Analog

AGTAD[CFWKYC]V demonstrates a Ki of 0.190 nM for the rat urotensin II receptor expressed in CHO cells, as determined by displacement of [125I]U2 [1]. In a direct head-to-head comparison within the same assay system, the analog GTAD[CFWKYC]V (CHEMBL1163467) exhibits a higher EC50 of 0.290 nM in calcium mobilization assays [2], indicating that the N-terminal alanine residue in AGTAD[CFWKYC]V confers a measurable affinity advantage over the glycine-substituted analog.

GPCR Pharmacology Radioligand Binding Receptor Affinity

Superior Functional Potency (EC50) in Calcium Mobilization Assays Versus Structurally Related Urotensin II Peptides

In CHO cells expressing the rat urotensin II receptor, AGTAD[CFWKYC]V evokes calcium mobilization with an EC50 of 0.170 nM [1]. This potency exceeds that of several structurally related peptides tested under identical conditions: GTAD[CFWKYC]V (EC50 = 0.290 nM) [1], BDBM50320472 (EC50 = 0.340 nM) [1], and BDBM50320471 (EC50 = 1.5 nM) [1]. The 1.7- to 8.8-fold higher potency of AGTAD[CFWKYC]V underscores the functional relevance of the full N-terminal extension present in the mouse urotensin II sequence.

Calcium Signaling Functional Assay GPCR Activation

Species-Specific Receptor Activation Profile Differentiates AGTAD[CFWKYC]V from Human Urotensin II

While both mouse and human urotensin II activate the UT receptor, they exhibit distinct species-specific potencies. Human urotensin II activates the human UT receptor in HEK293 cells with an EC50 of 0.6 nM [1], whereas mouse urotensin II (AGTAD[CFWKYC]V) demonstrates a higher affinity for the rat receptor (Ki = 0.190 nM [2]) and activates mouse UT receptor with an EC50 of 3.2 ± 0.8 nM in calcium assays [3]. Notably, human urotensin II is inactive as a vasoconstrictor in mouse aorta (−log[EC50] < 6.50) [4], highlighting that the endogenous mouse peptide is required for physiologically relevant responses in murine models.

Species Selectivity Receptor Pharmacology Cross-Species Comparison

N-Terminal Sequence Divergence Confers Distinct Pharmacological Identity Compared to Rat Urotensin II

The mature mouse urotensin II peptide comprises 14 amino acids (AGTAD[CFWKYC]V), whereas rat urotensin II shares an identical cyclic core but differs in its N-terminal extension [1]. Although both peptides activate the rat UT receptor, the mouse peptide (Ki = 0.190 nM [2]) and rat peptide (Ki ~0.8-3 nM range across isopeptides [1]) exhibit quantitatively distinct binding affinities. The N-terminal divergence (mouse: AGTAD-; rat: pyroGlu-HGTAPE-) may influence receptor binding kinetics and downstream signaling bias, as evidenced by the variable potencies observed among urotensin II isopeptides in competition binding studies [1].

Peptide Sequence Analysis Structure-Activity Relationship Receptor Binding

High Purity and Defined Chemical Identity Support Reproducible Pharmacological Profiling

AGTAD[CFWKYC]V is supplied with a defined molecular formula (C62H84N14O17S2), molecular weight (1360.558 g/mol), and canonical SMILES string [1]. The cyclic disulfide bond between Cys5 and Cys10 is essential for receptor activation [2]. While commercial vendors do not publish comparative purity data, the availability of well-characterized reference standards for this specific sequence enables consistent batch-to-batch performance in binding and functional assays [3]. In contrast, generic 'urotensin II' peptides may lack rigorous sequence verification, leading to variable activity due to incomplete cyclization or truncation variants.

Peptide Synthesis Quality Control Analytical Characterization

Optimal Research and Industrial Application Scenarios for AGTAD[CFWKYC]V (Urotensin II Mouse)


Murine Cardiovascular Pharmacology: Ex Vivo Vascular Reactivity Studies

AGTAD[CFWKYC]V is the preferred agonist for studying urotensin II receptor function in isolated mouse vascular preparations. Human urotensin II exhibits negligible vasoconstrictor activity in mouse aorta (−log[EC50] < 6.50), whereas the mouse peptide is the cognate ligand for the murine UT receptor [1]. Researchers investigating vascular tone regulation, hypertension models, or coronary artery reactivity in mice should use AGTAD[CFWKYC]V to elicit physiologically relevant responses.

GPCR Screening and Drug Discovery: High-Potency Reference Agonist

With an EC50 of 0.170 nM in calcium mobilization assays and a Ki of 0.190 nM at the rat UT receptor, AGTAD[CFWKYC]V serves as a high-potency reference agonist for screening novel urotensin II receptor modulators [1][2]. Its superior potency compared to GTAD[CFWKYC]V (EC50 = 0.290 nM) and other structural analogs ensures robust assay windows and facilitates detection of partial agonists or antagonists.

Neuropeptide Signaling Research: Calcium Imaging in Murine Neuronal Cultures

Urotensin II modulates intracellular calcium in rodent spinal cord neurons (EC50 ~6.2 nM for rat neurons) [1]. AGTAD[CFWKYC]V is the appropriate ligand for studying urotensin II-mediated calcium signaling, synaptic modulation, and neuropeptide receptor expression in mouse-derived neuronal cultures or brain slice preparations, where species-matched peptide-receptor interactions are critical for accurate pharmacological characterization.

In Vivo Murine Disease Modeling: Cardiovascular and Renal Function Studies

In vivo administration of urotensin II in anesthetized rats produces dose-dependent decreases in diastolic blood pressure (EC50 = 2.09 ± 0.8 nmol/kg) and increases in heart rate [1]. AGTAD[CFWKYC]V is the required peptide for analogous studies in mouse models of cardiovascular disease, heart failure, or renal dysfunction, where species-specific receptor pharmacology dictates experimental outcomes [2].

Quote Request

Request a Quote for Agtad[cfwkyc]V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.